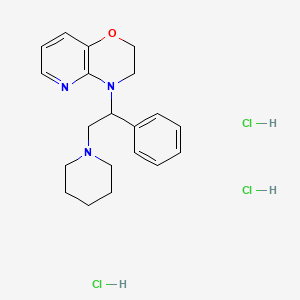
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves a multi-step process. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
化学反応の分析
Types of Reactions
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl include:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrolidinone derivatives: These compounds also contain a nitrogen-containing ring and are studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyrido-oxazine scaffold makes it a valuable compound for various research applications.
特性
CAS番号 |
88810-09-7 |
|---|---|
分子式 |
C20H28Cl3N3O |
分子量 |
432.8 g/mol |
IUPAC名 |
4-(1-phenyl-2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-8-17(9-4-1)18(16-22-12-5-2-6-13-22)23-14-15-24-19-10-7-11-21-20(19)23;;;/h1,3-4,7-11,18H,2,5-6,12-16H2;3*1H |
InChIキー |
YLEKJTHQCJNTLV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N3CCOC4=C3N=CC=C4.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




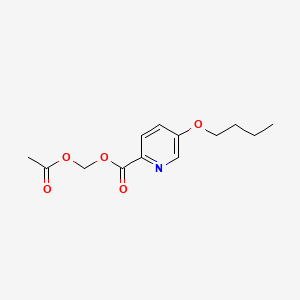
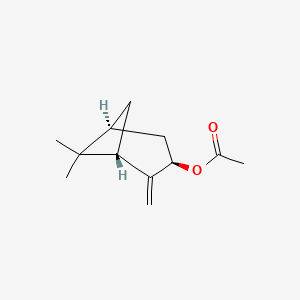
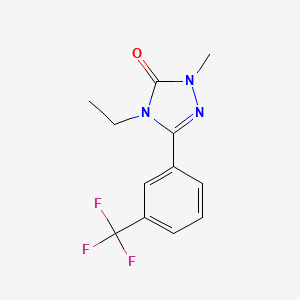
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
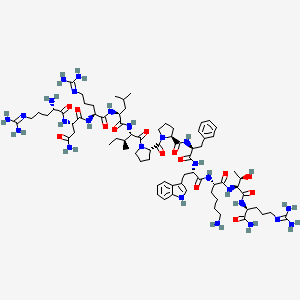

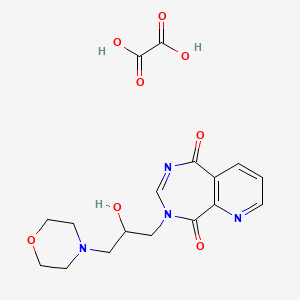

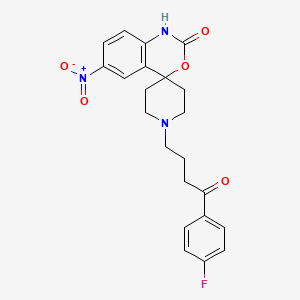

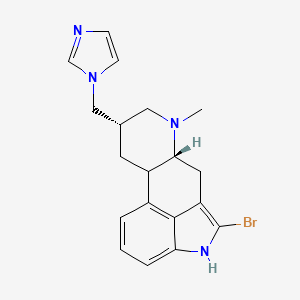
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)
